2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Tyrosinase inhibition Melanogenesis Depigmenting agents

2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, commonly known as sulfuretin or 3′,4′,6-trihydroxyaurone, is a naturally occurring aurone flavonoid (CAS 120-05-8; molecular formula C₁₅H₁₀O₅; MW 270.24 g/mol). It belongs to the aurone subclass of flavonoids, characterized by a 2-benzylidene-1-benzofuran-3(2H)-one core, and is biosynthetically derived from chalcone precursors via oxidative cyclization.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
Cat. No. B12909928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O
InChIInChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6+
InChIKeyRGNXWPVNPFAADO-MKMNVTDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfuretin (3′,4′,6-Trihydroxyaurone) Procurement Guide: Compound Identity, Classification & Sourcing Baseline


2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, commonly known as sulfuretin or 3′,4′,6-trihydroxyaurone, is a naturally occurring aurone flavonoid (CAS 120-05-8; molecular formula C₁₅H₁₀O₅; MW 270.24 g/mol) [1]. It belongs to the aurone subclass of flavonoids, characterized by a 2-benzylidene-1-benzofuran-3(2H)-one core, and is biosynthetically derived from chalcone precursors via oxidative cyclization [1][2]. Sulfuretin has been isolated from multiple botanical sources including Rhus verniciflua, Cotinus coggygria, and Dalbergia odorifera, and is commercially available as an analytical reference standard or research-grade compound (HPLC purity ≥95–99%) through major chemical suppliers [1].

Why Aurone Class Members Cannot Be Interchanged: Structural Specificity of Sulfuretin's 3′,4′,6-Trihydroxy Substitution Pattern


Although sulfuretin belongs to the aurone flavonoid family, its distinct 3′,4′-catechol and 6-hydroxyl substitution pattern on the A-ring generates a biological activity profile that diverges sharply from closely related aurones such as hispidol (6,4′-dihydroxyaurone, lacking the 3′-OH) and aureusidin (4,6,3′,4′-tetrahydroxyaurone), as well as from its chalcone precursor butein and the flavanone butin [1][2]. The presence or absence of a single hydroxyl group—particularly at the 3′ position of the B-ring—has been mechanistically linked to substantial alterations in enzyme isoform selectivity, as demonstrated by the >19-fold difference in MAO-A versus MAO-B inhibitory potency between sulfuretin and its des-3′-hydroxy analog hispidol [1]. Consequently, procurement of a generic ‘aurone’ or even structurally adjacent flavonoids without precise specification of the 3′,4′,6-trihydroxy pattern risks selecting a compound with a functionally divergent target-engagement landscape.

Head-to-Head and Cross-Study Quantitative Differentiation of Sulfuretin Against Closest Structural Analogs and Functional Alternatives


Tyrosinase Inhibition: Sulfuretin Outperforms the Flavanone Butin in a Direct Head-to-Head Mushroom Tyrosinase Assay

In a direct comparative study using mushroom tyrosinase, sulfuretin demonstrated superior inhibitory potency against both monophenolase and diphenolase activities compared to the co-isolated flavanone butin. Sulfuretin inhibited tyrosinase with an IC₅₀ of 13.64 μM, whereas butin achieved an IC₅₀ of 16.0 μM under identical assay conditions [1]. A separate study confirmed the rank order of antityrosinase potency as sulfuretin (IC₅₀ = 3.74 mg/L) > butin (4.32 mg/L) > quercetin (18.73 mg/L) > fisetin (69.4 mg/L), further corroborating sulfuretin's leading position within this compound panel [2]. The competitive inhibition mechanism of sulfuretin against both mono- and diphenolase activities provides a dual-mode enzymatic blockade not uniformly observed among comparator flavonoids.

Tyrosinase inhibition Melanogenesis Depigmenting agents

MAO-A Isoform Selectivity: Sulfuretin Exhibits >19-Fold MAO-A Selectivity Versus the Dual-Inhibitor Hispidol

Sulfuretin and its structural analog hispidol (6,4′-dihydroxyaurone; lacking the 3′-OH group) were evaluated against recombinant human MAO-A and MAO-B isoforms. Sulfuretin inhibited MAO-A with an IC₅₀ of 4.16 μM while showing negligible activity against MAO-B (IC₅₀ > 80 μM), yielding a selectivity ratio of >19.2 in favor of MAO-A [1]. In contrast, hispidol potently inhibited both isoforms with IC₅₀ values of 0.26 μM (MAO-A) and 2.45 μM (MAO-B), providing only 9.4-fold selectivity. The study explicitly attributed this isoform selectivity divergence to the presence of the 3′-hydroxyl group on sulfuretin's B-ring, which reduces binding affinity for the MAO-B active site [1]. Notably, hispidol showed approximately 16-fold higher absolute potency against MAO-A than sulfuretin, establishing a clear trade-off: sulfuretin for isoform selectivity, hispidol for potency.

Monoamine oxidase inhibition Neuroprotection Parkinson's disease

Advanced Glycation End-Product (AGE) Inhibition: Sulfuretin Is 10-Fold More Potent Than the Reference Inhibitor Aminoguanidine

Sulfuretin was directly compared with the established AGE inhibitor aminoguanidine in a recombinant human advanced glycation end-product formation assay. Sulfuretin inhibited AGE formation with an IC₅₀ of 124.7 μM, approximately 10-fold more potent than aminoguanidine (IC₅₀ = 1,231.0 μM) [1]. In the same study, sulfuretin also demonstrated aldose reductase inhibitory activity alongside its chalcone precursor butein (butein IC₅₀ = 0.5 μM against recombinant human aldose reductase, 2.6-fold more potent than the clinical agent epalrestat at IC₅₀ = 1.3 μM), though the report does not provide a separate aldose reductase IC₅₀ for sulfuretin [1]. The dual inhibition of aldose reductase and AGE formation within a single scaffold distinguishes sulfuretin from many single-mechanism AGE inhibitors.

Advanced glycation end-products Diabetic complications Carbonyl trapping

Selective Cytotoxicity Against Leukemia K562 Cells: Sulfuretin Achieves the Highest Selectivity Index Among Co-Isolated Flavonoids

A comprehensive cytotoxicity profiling study compared sulfuretin with butin, butein, and fisetin—all isolated from Cotinus coggygria heartwood—against a panel of cancer cell lines and normal human fibroblasts (MRC-5). Sulfuretin exhibited the highest selectivity index (SI = 7.05) against chronic myelogenous leukemia K562 cells relative to MRC-5 fibroblasts, surpassing butein (SI = 6.17), butin (SI = 5.15), and fisetin (SI > 4.41) [1][2]. While butein demonstrated greater absolute cytotoxicity against individual cancer lines (HeLa IC₅₀ = 8.66 μM; K562 IC₅₀ = 13.91 μM; MDA-MB-231 IC₅₀ = 22.36 μM), its selectivity profile was less favorable than sulfuretin's in the K562/MRC-5 comparison. Additionally, sulfuretin initiated apoptosis in HeLa cells via caspase-8 and caspase-9 activation and inhibited HeLa cell migration, mechanisms shared with butin and butein [1].

Anticancer selectivity K562 leukemia Normal fibroblast sparing

Antiviral Activity Against Fish Rhabdoviruses: Sulfuretin Provides Differentiated but Moderate Potency Compared to Fisetin

In a comparative antiviral screening of five flavonoids isolated from Rhus verniciflua bark against fish pathogenic viruses, sulfuretin displayed significant but moderate antiviral activity against infectious hematopoietic necrosis virus (IHNV) and viral hemorrhagic septicemia virus (VHSV), with EC₅₀ values ranging from 91.2 to 197.3 μM [1]. By contrast, the flavonol fisetin was substantially more potent, achieving EC₅₀ values of 27.1 μM (IHNV) and 33.3 μM (VHSV) with selective indices (CC₅₀/EC₅₀) exceeding 15 [1]. The flavanonol fustin showed comparable activity to sulfuretin (EC₅₀ = 91.2–197.3 μM). This establishes a clear potency hierarchy (fisetin > sulfuretin ≈ fustin) within the same botanical extract, enabling informed compound selection for antiviral mechanism-of-action studies where different flavonoid subclasses may engage distinct viral or host targets.

Antiviral flavonoids IHNV VHSV Aquaculture virology

COX-2 Enzymatic Inhibition: Sulfuretin Suppresses COX-2 Activity with an IC₅₀ of 28.7 μM in LPS-Activated Macrophages

Sulfuretin was shown to directly suppress cyclooxygenase-2 (COX-2) enzymatic activity with an IC₅₀ of 28.7 μM in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, providing a quantifiable molecular target engagement value for its anti-inflammatory mechanism [1]. While no direct head-to-head COX-2 inhibition comparison with a structurally defined aurone analog was identified in a single study, sulfuretin's COX-2 IC₅₀ can be contextualized against the broader COX-2 pharmacology literature: the selective COX-2 inhibitor celecoxib exhibits an IC₅₀ of approximately 0.06 μM against recombinant COX-2 [2]. This 478-fold potency gap confirms that sulfuretin is not a potent COX-2-selective agent but rather a moderate inhibitor whose cellular anti-inflammatory effects (documented reductions in NO, PGE₂, TNF-α, and IL-1β in LPS-stimulated RAW 264.7 cells) [3] are primarily mediated through upstream NF-κB pathway suppression rather than direct COX-2 catalytic-site blockade alone.

COX-2 inhibition Anti-inflammatory Prostaglandin synthesis

Optimal Deployment Scenarios for Sulfuretin Based on Quantitative Differentiation Evidence


Melanogenesis and Skin-Whitening Agent Discovery: Tyrosinase Inhibitor Screening Cascades

Sulfuretin is the preferred choice over butin as a positive control or lead scaffold in mushroom tyrosinase inhibition assays. With an IC₅₀ of 13.64 μM against both monophenolase and diphenolase activities—17% more potent than butin (16.0 μM) and over 18-fold more potent than fisetin on a mass basis—sulfuretin provides superior sensitivity for detecting competitive tyrosinase inhibition in primary screens [1][2]. Its dual monophenolase/diphenolase inhibition mechanism also makes it suitable for studying rate-limiting steps in melanin biosynthesis, where single-activity inhibitors may yield incomplete pathway blockade.

Neuroinflammation and CNS Drug Discovery: Isoform-Selective MAO-A Probe Compound Procurement

For neuroscience programs requiring an MAO-A-selective probe with minimal MAO-B off-target liability, sulfuretin (MAO-A IC₅₀ = 4.16 μM; MAO-B IC₅₀ > 80 μM; selectivity >19) should be selected over the dual inhibitor hispidol (MAO-A IC₅₀ = 0.26 μM; MAO-B IC₅₀ = 2.45 μM; selectivity ~9.4) [1]. This is particularly critical in Parkinson's disease models where MAO-B inhibition is therapeutically desirable but MAO-B engagement by a probe compound would confound interpretation of MAO-A-specific effects. The documented blood–brain barrier permeability challenges of native sulfuretin can be addressed through amine-functionalized aurone derivatives that retain the sulfuretin pharmacophore [2].

Diabetic Complication Research: Dual AGE/Aldose Reductase Pathway Intervention Studies

Sulfuretin should be procured as a dual-mechanism tool compound for diabetic complication programs targeting both the polyol pathway (aldose reductase) and advanced glycation end-product formation. Its 10-fold superiority over the reference AGE inhibitor aminoguanidine (IC₅₀ 124.7 vs 1,231.0 μM) [1], combined with aldose reductase inhibitory activity in the same molecular scaffold, offers a single-compound approach to interrogate two pathologically linked pathways. This contrasts with single-target agents such as epalrestat (aldose reductase only) or aminoguanidine (AGE only), which cannot address pathway crosstalk.

Cancer Selective Toxicity Profiling: Leukemia vs Normal Cell Discrimination Assays

In comparative cytotoxicity panels designed to identify compounds with maximal therapeutic window between leukemic and normal cells, sulfuretin (selectivity index 7.05 against K562 vs MRC-5 fibroblasts) outperforms butein (SI 6.17), butin (SI 5.15), and fisetin (SI > 4.41) [1]. This makes sulfuretin the compound of choice for hit-validation studies in chronic myelogenous leukemia models where sparing of normal fibroblast viability is a key selection criterion. Procurement of sulfuretin rather than butein or butin from the same botanical source (Cotinus coggygria) ensures the highest likelihood of observing cancer-selective effects in primary cytotoxicity screening cascades.

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